

# คู่มือเปรียบเทียบประสิทธิภาพของอนุพันธ์ซัลโฟบีเทน สำหรับการใช้งานทางชีวการแพทย์

Author: BenchChem Technical Support Team. Date: December 2025

## Compound of Interest

Compound Name: Sulfobetaine

Cat. No.: B010348

Get Quote

ถึง: นักวิจัย นักวิทยาศาสตร์ และผู้เชี่ยวชาญด้านการพัฒนายา

เอกสารนี้มีวัตถุประสงค์เพื่อนำเสนอการเปรียบเทียบเชิงลึกเกี่ยวกับประสิทธิภาพของอนุพันธ์ซัลโฟบีเทน (Sulfobetaine) ชนิดต่างๆ ในการประยุกต์ใช้ทางชีวการแพทย์ที่สำคัญสามด้าน ได้แก่ คุณสมบัติต้านทานการจับตัวของโปรตีนและไบโอฟิล์ม (Anti-fouling) การนำส่งยา และวิศวกรรมเนื้อเยื่อ คู่มือนี้ได้รวบรวมข้อมูลเชิงปริมาณจากงานวิจัยต่างๆ นำเสนอในรูปแบบตารางที่ชัดเจน พร้อมทั้งระเบียบวิธีวิจัยโดยละเอียดสำหรับการทดลองหลัก และแผนภาพที่สร้างด้วย Graphviz เพื่อช่วยให้เห็นภาพรวมของความสัมพันธ์เชิงโครงสร้างและกระบวนการทดลอง

## บทนำ

ซัลโฟบีเทนเป็นกลุ่มของสารประกอบซวิทเทอร์ไอออน (Zwitterionic) ซึ่งมีทั้งประจุบวกและประจุลบ อยู่ภายในโมเลกุลเดียวกัน ทำให้โดยรวมแล้วเป็นกลางทางไฟฟ้า[1]. คุณสมบัติเด่นนี้ทำให้ซัลโฟบีเทนมีความสามารถในการสร้างชั้นไฮเดรชัน (Hydration layer) ที่แข็งแกร่งบนพื้นผิวผ่านแรงดึงดูดทางไฟฟ้าสถิตกับโมเลกุลของน้ำ[1][2]. ชั้นน้ำที่เกิดขึ้นนี้ทำหน้าที่เป็นเกราะป้องกันทางกายภาพและพลังงาน ชัดขวางการดูดซับโปรตีน เซลล์ และจุลินทรีย์อย่างมีประสิทธิภาพ[3]. ด้วยเหตุนี้ วัสดุที่ดัดแปรด้วยพอลิเมอร์ซัลโฟบีเทนจึงได้รับการศึกษาอย่างกว้างขวางเพื่อใช้ในอุปกรณ์ทางการแพทย์ การนำส่งยา และวิศวกรรมเนื้อเยื่อ[4][5][6].

## ประสิทธิภาพด้านการต้านทานการจับตัวของโปรตีนและไบโอฟิล์ม (Anti-fouling Performance)

คุณสมบัติการต้านทานการจับตัวของโปรตีน (Anti-fouling) เป็นปัจจัยสำคัญสำหรับวัสดุชีวการแพทย์ที่ต้องสัมผัสกับของเหลวในร่างกาย การดูดซับโปรตีนบนพื้นผิวเป็นขั้นตอนแรกๆ ที่นำไปสู่การเกิดไบโอฟิล์ม

ฟิล์ม การตอบสนองของร่างกายต่อสิ่งแปลกปลอม และการทำงานที่ล้มเหลวของอุปกรณ์[3]. อนุพันธ์ของซิลิโคนแสดงให้เห็นถึงประสิทธิภาพที่ยอดเยี่ยมในการลดการดูดซับโปรตีนและยับยั้งการยึดเกาะของแบคทีเรีย[7][8].

## ตารางที่ 1: เปรียบเทียบประสิทธิภาพการต้านทานการจับตัวของโปรตีนของอนุพันธ์ซิลิโคนชนิดต่างๆ

อนุพันธ์พอลิเมอร์	โปรตีนทดสอบ	ปริมาณโปรตีนที่ดูดซับ (ng/cm <sup>2</sup> )	เปอร์เซ็นต์การลดลงของการยึดเกาะของแบคทีเรีย	อ้างอิง
Poly(sulfobetaine methacrylate) (pSBMA)	ไฟบริโนเจน (Fibrinogen)	< 0.3	> 90% (S. epidermidis)	[1][7]
อัลบูมินในซีรัมวัว (BSA)	~0.5	> 85% (P. aeruginosa)	[9][10]	
Poly(sulfobetaine )	ไฟบริโนเจน (Fibrinogen)	~0.4	มีประสิทธิภาพน้อยกว่า pSBMA เล็กน้อย	[3][9]
pSBMA (ตัวเชื่อมสั้น - 2 คาร์บอน)	ไฟบริโนเจน (Fibrinogen)	1.2	~88% (S. aureus)	[11]
pSBMA (ตัวเชื่อมยาว - 3 คาร์บอน)	ไฟบริโนเจน (Fibrinogen)	2.5	~80% (S. aureus)	[11]
เทียบกับ: Poly(ethylene glycol) (PEG)	ไฟบริโนเจน (Fibrinogen)	~5-10	~70% (S. epidermidis)	[5][10]

หมายเหตุ: ค่าที่แสดงเป็นค่าโดยประมาณเพื่อการเปรียบเทียบ ซึ่งอาจแตกต่างกันไปขึ้นอยู่กับสภาวะการทดลอง

## ระเบียบวิธีวิจัยหลัก

การทดสอบการดูดซับโปรตีน (Protein Adsorption Assay)

- การเตรียมพื้นผิว: เตรียมพื้นผิวทดสอบ (เช่น จานเลี้ยงเซลล์, แผ่นซิลิคอน) และเคลือบด้วยอนุพันธ์ซัลโฟปีเทนที่ต้องการศึกษาผ่านเทคนิคต่างๆ เช่น การปลูกถ่ายพอลิเมอร์แบบ ATRP (Atom Transfer Radical Polymerization)[12].
- การสัมผัสกับโปรตีน: จุ่มพื้นผิวที่เคลือบแล้วลงในสารละลายโปรตีน (เช่น ไฟบริโนเจน หรือ BSA ความเข้มข้น 1 mg/mL) เป็นเวลา 1 ชั่วโมงที่อุณหภูมิ 37 °C[13].
- การล้าง: นำพื้นผิวขึ้นมาล้างด้วยสารละลายบัฟเฟอร์ฟอสเฟต (PBS) เพื่อกำจัดโปรตีนที่ไม่ได้ยึดเกาะออก[13].
- การวัดปริมาณ: วัดปริมาณโปรตีนที่เหลืออยู่บนพื้นผิวด้วยเทคนิคที่มีความไวสูง เช่น
  - ELISA (Enzyme-Linked Immunosorbent Assay): ใช้แอนติบอดีจำเพาะในการตรวจจับโปรตีนเป้าหมาย ทำให้มีความไวและความจำเพาะสูง[13].
  - Micro BCA Protein Assay: เป็นวิธีวัดปริมาณโปรตีนโดยอาศัยการเกิดสี ซึ่งปริมาณสีที่เกิดขึ้นจะแปรผันตรงกับปริมาณโปรตีน[14].
  - Surface Plasmon Resonance (SPR): เป็นเทคนิคที่ไม่ต้องติดฉลาก สามารถวัดการเปลี่ยนแปลงมวลบนพื้นผิวได้แบบเรียลไทม์เมื่อโปรตีนเข้ามาจับ[1].

#### การทดสอบการยึดเกาะของแบคทีเรีย (Bacterial Adhesion Assay)

- การเตรียมเชื้อ: เพาะเลี้ยงเชื้อแบคทีเรีย (เช่น *S. epidermidis*, *P. aeruginosa*) จนได้ความเข้มข้นที่ต้องการ (เช่น  $10^8$  cells/mL)[13].
- การสัมผัส: ใส่สารแขวนลอยของแบคทีเรียลงบนพื้นผิวทดสอบที่เคลือบด้วยซัลโฟปีเทน และบ่มที่อุณหภูมิ 37 °C เป็นเวลา 3 ถึง 24 ชั่วโมง เพื่อให้เกิดการยึดเกาะและสร้างไบโอฟิล์ม[13].
- การล้าง: ล้างพื้นผิวเบาๆ ด้วยน้ำปราศจากไอออนเพื่อกำจัดแบคทีเรียที่ไม่ได้ยึดเกาะออก.
- การประเมินผล:
  - การนับโคโลนี (Colony Counting): ชูดเซลล์แบคทีเรียที่เกาะอยู่ออกจากพื้นผิว นำไปเจือจางและเพาะเลี้ยงบนจานอาหารเลี้ยงเชื้อ เพื่อนับจำนวนโคโลนีที่เกิดขึ้น.
  - การถ่ายภาพด้วยกล้องจุลทรรศน์: ย้อมสีแบคทีเรียและถ่ายภาพด้วยกล้องจุลทรรศน์อิเล็กตรอนแบบส่องกราด (SEM) เพื่อประเมินการกระจายตัวและลักษณะของแบคทีเรียบนพื้นผิว[10].

## ประสิทธิภาพในการนำส่งยา (Drug Delivery Efficiency)

ไฮโดรเจลที่ผลิตจากอนุพันธ์ซัลโฟปีเทนเป็นที่น่าสนใจอย่างยิ่งในฐานะระบบนำส่งยา เนื่องจากมีความเข้ากันได้ทางชีวภาพสูง สามารถกักเก็บน้ำได้ดี และมีคุณสมบัติต้านทานการจับตัวของโปรตีนซึ่งช่วยยืดระยะเวลาการหมุนเวียนในกระแสเลือด[15][16].

### ตารางที่ 2: เปรียบเทียบประสิทธิภาพการนำส่งยาของไฮโดรเจลซัลโฟปีเทน

ระบบนำส่ง	ยาต้นแบบ	ประสิทธิภาพการกักเก็บยา (%)	โปรไฟล์การปลดปล่อยยา	อ้างอิง
SB-Dextran Hydrogel	Doxorubicin (DOX)	~85	ปลดปล่อยแบบต่อเนื่องในสภาวะกรด (pH 5.0)	[15]
CB-Dextran Hydrogel	Doxorubicin (DOX)	~78	ปลดปล่อยแบบต่อเนื่องในสภาวะกรด (pH 5.0)	[15]
Zwitterionic Polymer-Drug Conjugate (ZPDC)	Paclitaxel (PTX) + Gemcitabine (GEM)	100 (การเชื่อมต่อโควาเลนต์)	ควบคุมโดยการย่อยสลายของพอลิเมอร์	[6]

### ระเบียบวิธีวิจัยหลัก

#### การทดสอบการกักเก็บและปลดปล่อยยา (Drug Loading and Release Study)

- การกักเก็บยา (Drug Loading):
  - แช่ไฮโดรเจลซัลโฟปีเทนที่แห้งแล้วในสารละลายของยาที่มีความเข้มข้นที่ทราบค่า.
  - ปล่อยให้ไฮโดรเจลบวมและดูดซับยาเข้าไปเป็นระยะเวลาหนึ่ง (เช่น 24 ชั่วโมง).
  - วัดความเข้มข้นของยาที่เหลืออยู่ในสารละลายด้วยเครื่อง UV-Vis Spectrophotometer เพื่อคำนวณปริมาณยาที่ถูกกักเก็บไว้ในไฮโดรเจล.
- การปลดปล่อยยา (In Vitro Drug Release):

- นำไฮโดรเจลที่กักเก็บยาแล้วไปใส่ในสารละลายบัฟเฟอร์ (เช่น PBS ที่ pH 7.4 เพื่อจำลองสภาวะร่างกาย หรือ Acetate buffer ที่ pH 5.0 เพื่อจำลองสภาวะแวดล้อมของเซลล์มะเร็ง)[15].
- นำตัวอย่างสารละลายออกมา ณ เวลาต่างๆ (เช่น 1, 2, 4, 8, 12, 24 ชั่วโมง).
- วัดความเข้มข้นของยาที่ถูกปลดปล่อยออกมาในแต่ละช่วงเวลาด้วย UV-Vis Spectrophotometer หรือ HPLC.
- สร้างกราฟแสดงความสัมพันธ์ระหว่างเปอร์เซ็นต์การปลดปล่อยยาสะสมกับเวลา.

#### การประเมินความเป็นพิษต่อเซลล์ (Cytotoxicity Assay)

- การเพาะเลี้ยงเซลล์: เพาะเลี้ยงเซลล์ (เช่น เซลล์มะเร็ง MIA PaCa-2 หรือเซลล์ไฟโบรบลาสต์ L929) ในจานเลี้ยงเซลล์[6][10].
- การบ่มเพาะ: ใส่ระบบนำส่งยา (เช่น ZPDC) ที่มีความเข้มข้นต่างๆ กันลงในจานเลี้ยงเซลล์ และบ่มเป็นเวลา 24 หรือ 72 ชั่วโมง[6].
- การประเมินการรอดชีวิตของเซลล์: ใช้ชุดทดสอบ MTT หรือ WST-1 ซึ่งเป็นสารที่เปลี่ยนสีได้โดยเอนไซม์ในไมโทคอนเดรียของเซลล์ที่ยังมีชีวิตอยู่.
- การวิเคราะห์: วัดค่าการดูดกลืนแสงของสารละลายเพื่อประเมินเปอร์เซ็นต์การรอดชีวิตของเซลล์เมื่อเทียบกับกลุ่มควบคุมที่ไม่ได้รับยา.

## ประสิทธิภาพในงานวิศวกรรมเนื้อเยื่อ (Tissue Engineering Applications)

ไฮโดรเจลซัลโฟปีเทนมีศักยภาพสูงในการใช้งานด้านวิศวกรรมเนื้อเยื่อ โดยเฉพาะอย่างยิ่งในการรักษาบาดแผล เนื่องจากมีคุณสมบัติคล้ายกับเนื้อเยื่อนอกเซลล์ (Extracellular Matrix) สามารถรักษาความชุ่มชื้น และลดการอักเสบได้[4][5].

## ตารางที่ 3: เปรียบเทียบประสิทธิภาพของไฮโดรเจลซัลโฟปีเทนในการฟื้นฟูบาดแผล

วัสดุไฮโดรเจล	แบบจำลองการทดลอง	อัตราการปิดของบาดแผล (วันที่ 14)	การสร้างหลอดเลือดใหม่	การอักเสบ	อ้างอิง
PolySBMA Hydrogel (Soft)	บาดแผลความหนาเต็มชั้นในหนู	~98%	สูง	ต่ำ (ส่งเสริม M2 macrophage)	[4][5]
PolySBMA Hydrogel (Stiff)	บาดแผลความหนาเต็มชั้นในหนู	~85%	ปานกลาง	ปานกลาง	[4]
PEG Hydrogel (Control)	บาดแผลความหนาเต็มชั้นในหนู	~75%	ต่ำ	สูง	[5]

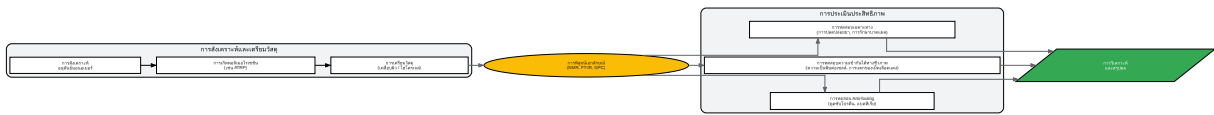
## ระเบียบวิธีวิจัยหลัก

### แบบจำลองการรักษาบาดแผลในสัตว์ทดลอง (In Vivo Wound Healing Model)

- การสร้างบาดแผล: สร้างบาดแผลที่มีขนาดมาตรฐาน (เช่น บาดแผลวงกลมขนาด 6 มม.) แบบความหนาเต็มชั้น (Full-thickness) บนหลังของหนูทดลอง[5].
- การรักษา: ปิดบาดแผลด้วยวัสดุไฮโดรเจลที่ต้องการทดสอบ (เช่น PolySBMA) และกลุ่มควบคุม (เช่น PEG หรือไม่ปิดแผล).
- การติดตามผล: ถ่ายภาพบาดแผล ณ เวลาต่างๆ (เช่น วันที่ 0, 3, 7, 14) และใช้ซอฟต์แวร์วิเคราะห์ภาพเพื่อวัดพื้นที่ของบาดแผลและคำนวณอัตราการปิดของบาดแผล.
- การวิเคราะห์ทางเนื้อเยื่อวิทยา (Histological Analysis):
  - ณ วันสิ้นสุดการทดลอง เก็บตัวอย่างเนื้อเยื่อบริเวณบาดแผล.
  - นำไปผ่านกระบวนการทางเนื้อเยื่อวิทยาและย้อมสีด้วยเทคนิคต่างๆ เช่น
    - H&E (Hematoxylin and Eosin): เพื่อประเมินโครงสร้างโดยรวมของเนื้อเยื่อ การสร้างเนื้อเยื่อใหม่ (Granulation tissue) และการแทรกซึมของเซลล์อักเสบ.
    - Masson's Trichrome: เพื่อประเมินการสะสมและการจัดเรียงตัวของคอลลาเจน.

- Immunohistochemistry: เพื่อย้อมติดโปรตีนที่จำเพาะ เช่น CD31 สำหรับการสร้างหลอดเลือดใหม่ หรือ CD68/CD206 สำหรับการจำแนกชนิดของแมโครฟาจ (M1/M2) เพื่อประเมินการตอบสนองต่อการอักเสบ[5].

## แผนภาพแสดงกระบวนการและหลักการทำงาน แผนภาพแสดงขั้นตอนการประเมินประสิทธิภาพของพอลิเมอร์ ซัลโฟโพลีเทิน



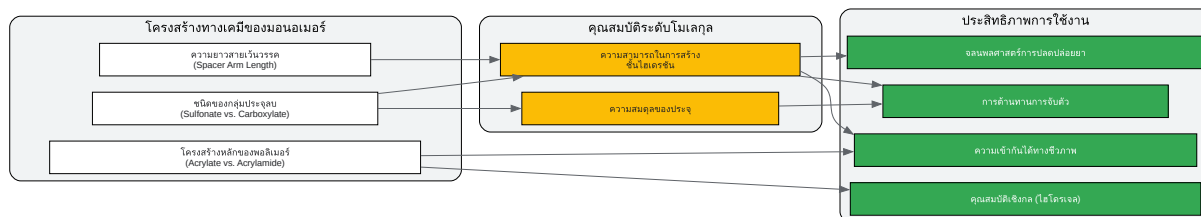
[Click to download full resolution via product page](#)

คำบรรยาย: ขั้นตอนการทำงานทั่วไปสำหรับการประเมินอนุพันธ์ซัลโฟโพลีเทินชนิดใหม่

## แผนภาพแสดงหลักการทำงานของการต้านทานการจับตัวของโปรตีน

คำบรรยาย: กลไกการสร้างชั้นไฮเดรชันเพื่อป้องกันการดูดซับโปรตีน

## แผนภาพแสดงความสัมพันธ์ระหว่างโครงสร้างและคุณสมบัติ



[Click to download full resolution via product page](#)

คำบรรยาย: ความสัมพันธ์ระหว่างโครงสร้างทางเคมีและประสิทธิภาพของอนุพันธ์ซิลโฟปีเทน

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zwitterionic poly(sulfobetaine methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Sulfated zwitterionic poly(sulfobetaine methacrylate) hydrogels promote complete skin regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. A Sulfobetaine Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biocompatibility of crosslinkable copolymer coatings containing sulfobetaines and phosphobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of zwitterionic sulfobetaine functionalized polypropylene surface with or without polyethylene glycol spacer: surface characterization, antibacterial adhesion, and platelet compatibility evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20110282005A1 - Super-low fouling sulfobetaine materials and related methods - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and characterisation of zwitterionic sulfobetaine containing siloxane-based biostable polyurethanes - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00049K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- To cite this document: BenchChem. [คู่มือเปรียบเทียบประสิทธิภาพของอนุพันธ์ซัลโฟบีเทนสำหรับการใช้งานทางชีวการแพทย์]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010348#evaluating-the-efficiency-of-different-sulfobetaine-derivatives]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)